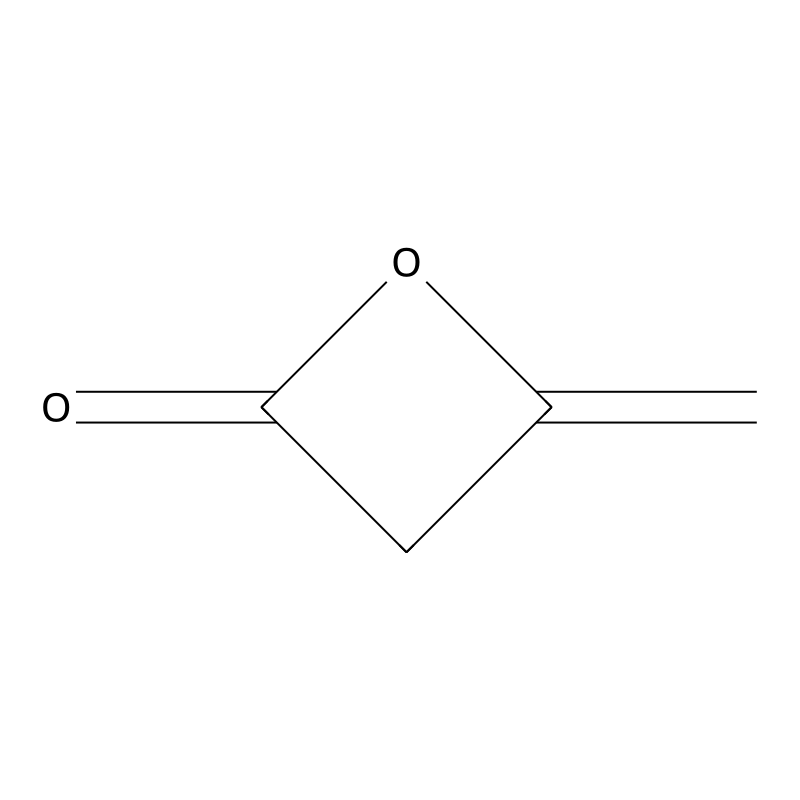

Diketene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Miscible with most organic solvents. Miscible with hexane

Slightly soluble in aliphatic hydrocarbons such as hexane (ca. 12.5 wt% at 23 °C), octane, cyclohexane, and methyl cyclohexane

Soluble in common organic solvents

Solubility in water at 25 °C: slowly hydrolyzes

Synonyms

Canonical SMILES

Organic Synthesis

Diketene's primary application in scientific research lies in organic synthesis. Its bifunctional nature, with both a ketone and an enol functionality, allows it to participate in various reactions to form complex molecules. Researchers utilize diketene for the synthesis of:

- Esters: Diketene reacts readily with alcohols to form β-keto esters, important intermediates in the synthesis of pharmaceuticals, natural products, and other organic compounds ScienceDirect.

- Acetoacetate amides: These amides serve as valuable precursors for the synthesis of heterocyclic compounds, which are prevalent in drugs and natural products Organic Letters.

- Heterocycles: Diketene can be incorporated directly into the ring structure of various heterocycles, expanding the range of accessible molecules for researchers Tetrahedron Letters).

These are just a few examples, and diketene's versatility allows researchers to explore diverse synthetic pathways in their quest for new molecules.

Polymer Chemistry

Diketene can also be used as a monomer for the synthesis of functional polymers. Due to its reactivity, diketene can undergo polymerization reactions to form:

- Poly(diketene): This homopolymer possesses unique properties like high thermal stability and good adhesion, making it a potential candidate for advanced materials research Journal of Polymer Science.

- Diketene-containing copolymers: By copolymerizing diketene with other monomers, researchers can tailor the properties of the resulting polymer for specific applications RSC Advances.

These polymers hold promise in various fields, including coatings, adhesives, and advanced materials with tailored functionalities.

Bioorganic Chemistry

The unique reactivity of diketene allows its application in bioorganic chemistry for:

- Protein modification: Diketene can be used to selectively modify specific amino acid residues in proteins, potentially aiding in the study of protein function and the development of novel protein-based therapeutics The Journal of Organic Chemistry: .

- Bioconjugation: Diketene can be employed to link biomolecules like drugs or imaging agents to other molecules, facilitating targeted drug delivery and diagnostic applications Bioconjugate Chemistry.

Diketene is a colorless, highly reactive liquid with a pungent odor, classified chemically as a dimer of ketene. Its molecular formula is , and it is known for its volatility and reactivity, particularly in the presence of bases and acids. Diketene is slightly less dense than water and can irritate the skin and eyes upon contact. Due to its reactivity, it poses significant hazards, including flammability and potential for explosive decomposition under certain conditions .

- Polymerization: In the presence of bases or Lewis acids, diketene can undergo violent polymerization, resulting in gas evolution and heat generation .

- Acylation Reactions: Diketene reacts with alcohols to form esters through an acyl fission mechanism. This reaction is crucial in synthesizing acetoacetic acid derivatives .

- Reactivity with Water: When diketene reacts with water, it decomposes to form acetone and carbon dioxide, highlighting its instability in aqueous environments .

Diketene exhibits notable biological activity, primarily through its reactivity with biological molecules. It has been studied for its potential to form adducts with amino acids, leading to the formation of amide bonds. This property makes diketene a valuable intermediate in pharmaceutical synthesis. Additionally, its reactive nature allows it to interact with various biomolecules, influencing metabolic pathways .

Diketene can be synthesized through several methods:

- Thermal Decomposition: Diketene is often produced by the thermal decomposition of acetic anhydride or other acetate derivatives at elevated temperatures.

- Reactions of Ketene: It can also be formed via the dimerization of ketene itself under controlled conditions.

- Catalytic Methods: Some synthetic routes utilize catalysts to facilitate the formation of diketene from simpler precursors .

Diketene has diverse applications across various industries:

- Pharmaceuticals: It serves as a key intermediate in the synthesis of various drugs and biologically active compounds.

- Agricultural Chemicals: Diketene derivatives are used in the formulation of herbicides and pesticides.

- Paints and Coatings: Its reactivity contributes to the production of specific types of resins used in paints and coatings .

Studies on diketene's interactions reveal its potential for forming stable adducts with nucleophiles such as amines and alcohols. These interactions are critical for developing new pharmaceuticals. Research indicates that diketene's ability to form these bonds can lead to various biological effects, including antimicrobial activity and modulation of enzymatic functions .

Diketene shares similarities with several other compounds but possesses unique characteristics that distinguish it:

| Compound | Molecular Formula | Key Characteristics |

|---|---|---|

| Ketene | A simpler compound that dimerizes to form diketene. | |

| Acetic Anhydride | Used as a precursor for diketene synthesis; less reactive. | |

| Propionic Anhydride | Similar reactivity but used primarily in food chemistry. | |

| Vinyl Acetate | Less reactive; mainly used in polymer production. |

Diketene's unique reactivity profile allows it to participate in specific chemical transformations that are not typical for these other compounds. Its role as an intermediate in pharmaceutical synthesis further highlights its distinctiveness within this group .

Purity

Physical Description

Liquid

COLOURLESS LIQUID WITH PUNGENT ODOUR.

Color/Form

Colorless liquid when pure

Light colored liquid

XLogP3

Exact Mass

Boiling Point

127 °C

Flash Point

93.2 °F (34 °C) - closed cup

93 °F (33.9 °C) - open cup

93 °F (34 °C) - closed cup

33 °C c.c.

Vapor Density

Relative vapor density (air = 1): 2.9

Density

Density (at 20 °C): 1.09 g/cm³

Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.02

LogP

Odor

Appearance

Melting Point

-7 °C

Storage

UNII

GHS Hazard Statements

H332: Harmful if inhaled [Warning Acute toxicity, inhalation]

Use and Manufacturing

Vapor Pressure

10.7 mm Hg at 25 °C

Vapor pressure, kPa at 20 °C: 1

Pictograms

Flammable;Irritant

Other CAS

Wikipedia

Use Classification

Methods of Manufacturing

After removal of water, acetic acid and acetic anhydride, crude ketene gas is dimerized to diketene by absorbing ketene preferably in a liquid seal pump using diketene as sealing medium. When dissolved, ketene readily dimerizes to diketene. Using controlled conditions, yields of up to 85% can be achieved based on the acetic acid feed initially used in the ketene process. The obtained crude diketene consists of a mobile, dark brown liquid, containing about 5 to 10% of triketene besides small quantities of acetic anhydride (3-4%) and higher polymers. This crude product is then fractionated over a distillation column, typically yielding diketene with more than 99.5% content. In some cases, the crude diketene can be used directly in subsequent processes. If ultra-pure diketene with a content of 99.99% is required, the distilled diketene can be crystallized from ethyl acetate or ethyl acetate and cyclohexane

Preparation from dimerization of ketene.

By spontaneous polymerization of ketene obtained by thermal decomposition of acetone or from bromoacetylbromide and zinc.

General Manufacturing Information

2-Oxetanone, 4-methylene-: ACTIVE

Diketene is now generally consumed at the site of production, because of its extreme reactivity and hazardous properties.

Analytic Laboratory Methods

Storage Conditions

Stability Shelf Life

Turns brownish-yellow upon standing at room temperature.

Readily polymerizes on standing.

Dates

2: Huang F, Wu P, Wang L, Chen J, Sun C, Yu Z. Copper-mediated intramolecular oxidative C-H/C-H cross-coupling of α-oxo ketene N,S-acetals for indole synthesis. J Org Chem. 2014 Nov 7;79(21):10553-60. doi: 10.1021/jo5014542. Epub 2014 Oct 16. PubMed PMID: 25322460.

3: Gu ZY, Zhang XT, Zhang JX, Xing GW. Highly efficient α-C-sialylation promoted by (p-Tol)2SO/Tf2O with N-acetyl-5-N,4-O-oxazolidione protected thiosialoside as donor. Org Biomol Chem. 2013 Aug 14;11(30):5017-22. doi: 10.1039/c3ob40876k. Epub 2013 Jun 25. PubMed PMID: 23799610.

4: Chandra K, Naoum JN, Roy TK, Gilon C, Gerber RB, Friedler A. Mechanistic studies of malonic acid-mediated in situ acylation. Biopolymers. 2015 Sep;104(5):495-505. doi: 10.1002/bip.22654. PubMed PMID: 25846609.

5: Chen L, Zhao YL, Liu Q, Cheng C, Piao CR. Domino reaction of alpha-acetyl-alpha-carbamoyl ketene dithioacetals with Vilsmeier reagents: a novel and efficient synthesis of 4-halogenated 2(1H)-pyridinones. J Org Chem. 2007 Nov 23;72(24):9259-63. Epub 2007 Nov 2. PubMed PMID: 17975931.

6: Guennoun Z, Couturier-Tamburelli I, Combes S, Aycard JP, Piétri N. Reaction path of UV photolysis of matrix isolated acetyl cyanide: formation and identification of ketenes, zwitterion, and keteneimine intermediates. J Phys Chem A. 2005 Dec 29;109(51):11733-41. PubMed PMID: 16366623.

7: Li ZJ, Wang LB, Huang ZT. Synthesis of O-glycopyranosyl heterocyclic ketene aminals and their use as glycosyl donors. Carbohydr Res. 1996 Dec 13;295:77-89. PubMed PMID: 9002185.

8: Rostovskii NV, Novikov MS, Khlebnikov AF, Starova GL, Avdontseva MS. Azirinium ylides from α-diazoketones and 2H-azirines on the route to 2H-1,4-oxazines: three-membered ring opening vs 1,5-cyclization. Beilstein J Org Chem. 2015 Mar 2;11:302-12. doi: 10.3762/bjoc.11.35. eCollection 2015. PubMed PMID: 25815084; PubMed Central PMCID: PMC4362021.

9: Casavecchia P, Capozza G, Segoloni E, Leonori F, Balucani N, Volpi GG. Dynamics of the O(3P) + C2H4 reaction: identification of five primary product channels (vinoxy, acetyl, methyl, methylene, and ketene) and branching ratios by the crossed molecular beam technique with soft electron ionization. J Phys Chem A. 2005 Apr 28;109(16):3527-30. PubMed PMID: 16839016.

10: Kato T, Yamamoto Y, Kondo M. [Studies on ketene and its derivatives. LIX. Ring-closure of 5-acetyl-2,6-dimethyl-4(3H)-pyrimidone (author's transl)]. Yakugaku Zasshi. 1973 Dec;93(12):1685-7. Japanese. PubMed PMID: 4798806.

11: Kato T, Kawamata J, Shibata T. [Studies on ketene and its derivatives. XXV. Ring-closure of 3-acetyl-4-hydroxy-6-methyl-1H-2-pyridone oxime and dehydroacetic acid oxime]. Yakugaku Zasshi. 1968 Jan;88(1):106-9. Japanese. PubMed PMID: 5692276.

12: Miller JL, McCunn LR, Krisch MJ, Butler LJ, Shu J. Dissociation of the ground state vinoxy radical and its photolytic precursor chloroacetaldehyde: electronic nonadiabaticity and the suppression of the H+ketene channel. J Chem Phys. 2004 Jul 22;121(4):1830-8. PubMed PMID: 15260734.

13: Herriott RM, Northrop JH. CRYSTALLINE ACETYL DERIVATIVES OF PEPSIN. J Gen Physiol. 1934 Sep 20;18(1):35-67. PubMed PMID: 19872824; PubMed Central PMCID: PMC2141329.

14: Yoneda K, Hu Y, Kita M, Kigoshi H. 6-Amidopyrene as a label-assisted laser desorption/ionization (LA-LDI) enhancing tag: development of photoaffinity pyrene derivative. Sci Rep. 2015 Dec 15;5:17853. doi: 10.1038/srep17853. PubMed PMID: 26667050; PubMed Central PMCID: PMC4678867.

15: Liu Y, Barry BD, Yu H, Liu J, Liao P, Bi X. Regiospecific 6-endo-annulation of in situ generated 3,4-dienamides/acids: synthesis of δ-lactams and δ-lactones. Org Lett. 2013 Jun 7;15(11):2608-11. doi: 10.1021/ol4007772. Epub 2013 May 13. PubMed PMID: 23668368.

16: Elgemeie G, Abou-Zeid M, Alsaid S, Hebishy A, Essa H. Novel Nucleoside Analogues: First Synthesis of Pyridine-4-Thioglycosides and Their Cytotoxic Evaluation. Nucleosides Nucleotides Nucleic Acids. 2015;34(10):659-73. doi: 10.1080/15257770.2015.1071843. Epub 2015 Oct 13. PubMed PMID: 26462063.

17: Martinez R, Suarez M, Martin N, Ochoa E, Seoane C, Verdecia Y. Mass spectral fragmentation patterns of new 5-acetyl-4-aryl-6-methyl-2(1H)pyridones. Rapid Commun Mass Spectrom. 1999;13(21):2180-2. PubMed PMID: 10523778.

18: Matsubara T, Ueta C. Computational study of the effects of steric hindrance on amide bond cleavage. J Phys Chem A. 2014 Sep 25;118(38):8664-75. doi: 10.1021/jp504392p. Epub 2014 Sep 11. PubMed PMID: 25209437.

19: Goulay F, Derakhshan A, Maher E, Trevitt AJ, Savee JD, Scheer AM, Osborn DL, Taatjes CA. Formation of dimethylketene and methacrolein by reaction of the CH radical with acetone. Phys Chem Chem Phys. 2013 Mar 21;15(11):4049-58. doi: 10.1039/c3cp43829e. PubMed PMID: 23403615.

20: von Ahsen S, Willner H, Francisco JS. Thermal decomposition of peroxy acetyl nitrate CH3C(O)OONO2. J Chem Phys. 2004 Aug 1;121(5):2048-57. PubMed PMID: 15260758.